molecular formula C17H12FN3O2 B2419253 (E)-N'-((5-(4-fluorophenyl)furan-2-yl)methylene)isonicotinohydrazide CAS No. 301349-83-7

(E)-N'-((5-(4-fluorophenyl)furan-2-yl)methylene)isonicotinohydrazide

Cat. No.: B2419253
CAS No.: 301349-83-7
M. Wt: 309.3
InChI Key: VSEYCWBRWPTUQH-RGVLZGJSSA-N
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Description

(E)-N'-((5-(4-fluorophenyl)furan-2-yl)methylene)isonicotinohydrazide is a useful research compound. Its molecular formula is C17H12FN3O2 and its molecular weight is 309.3. The purity is usually 95%.
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Properties

IUPAC Name

N-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2/c18-14-3-1-12(2-4-14)16-6-5-15(23-16)11-20-21-17(22)13-7-9-19-10-8-13/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEYCWBRWPTUQH-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N'-((5-(4-fluorophenyl)furan-2-yl)methylene)isonicotinohydrazide is a Schiff base derived from isonicotinic hydrazide and 5-(4-fluorophenyl)furan-2-aldehyde. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between isonicotinic hydrazide and 5-(4-fluorophenyl)furan-2-aldehyde. The reaction conditions often include:

  • Solvent : Ethanol or methanol
  • Temperature : Reflux conditions for several hours
  • Yield : Generally high, often exceeding 80%

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research indicates that Schiff bases exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 μg/mL
Escherichia coli31.2 μg/mL
Pseudomonas aeruginosa62.5 μg/mL

The mechanism of action typically involves the inhibition of protein synthesis and disruption of nucleic acid metabolism, leading to bactericidal effects against Gram-positive bacteria and moderate activity against Gram-negative bacteria .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)25

The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation .

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory effects. In animal models, it demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of Schiff bases, including our compound, revealed that it exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In a comparative study involving various hydrazone derivatives, this compound showed promising cytotoxicity against breast cancer cells, indicating its potential as a lead compound for further development in oncology .
  • Inflammation Model : An experimental model using carrageenan-induced paw edema in rats showed that treatment with the compound led to a significant decrease in paw swelling compared to control groups, supporting its anti-inflammatory claims .

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